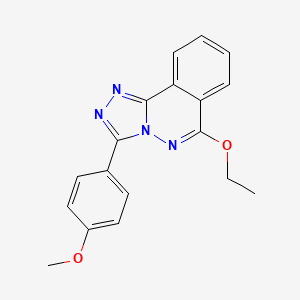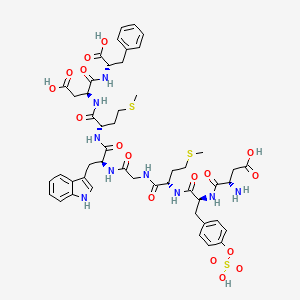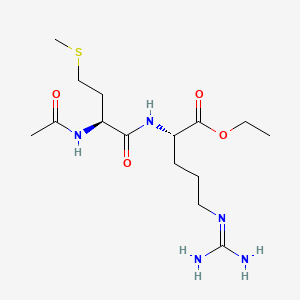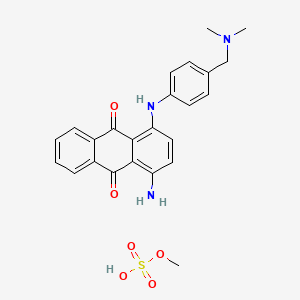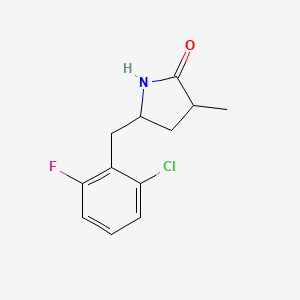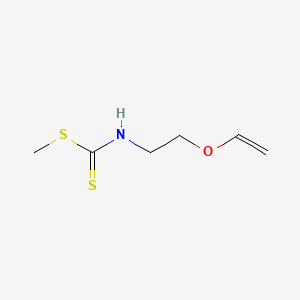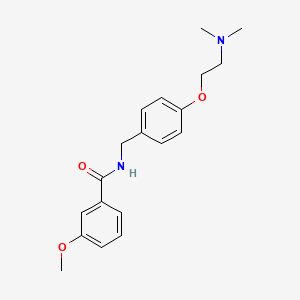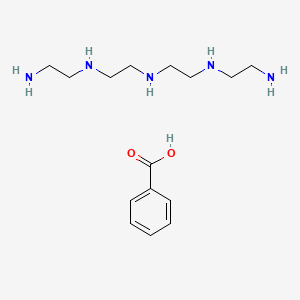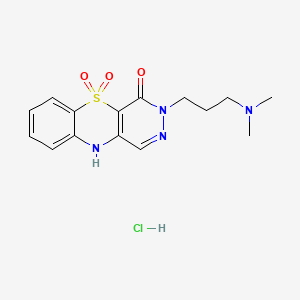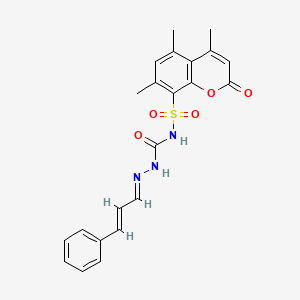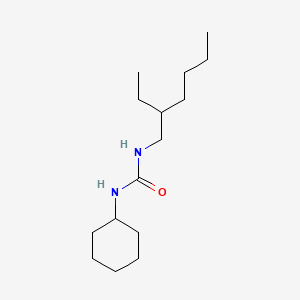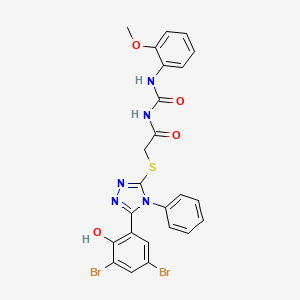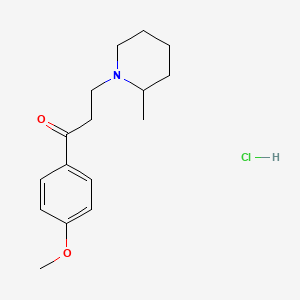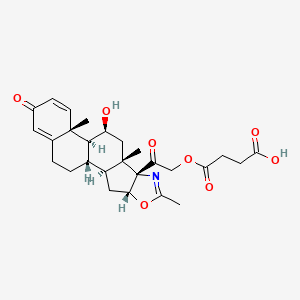
(16beta)-11beta-Hydroxy-2'-methyl-4'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (16beta)-11beta-Hydroxy-2’-methyl-4’H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate) is a synthetic steroid derivative It is known for its complex structure, which includes multiple functional groups such as hydroxyl, oxazole, and carboxypropionate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16beta)-11beta-Hydroxy-2’-methyl-4’H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate) involves multiple steps. One of the methods includes the reaction of a suitable steroid precursor with reagents that introduce the oxazole ring and other functional groups. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
The compound (16beta)-11beta-Hydroxy-2’-methyl-4’H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxazole ring can produce amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, the compound is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of steroid action and the role of specific functional groups in biological activity .
Medicine
Medically, this compound is of interest due to its potential therapeutic properties. It may be investigated for its anti-inflammatory, immunosuppressive, or anticancer activities .
Industry
In the industrial sector, the compound can be used in the development of new materials or as a precursor for other valuable chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (16beta)-11beta-Hydroxy-2’-methyl-4’H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
Deflazacort: A corticosteroid with similar structural features.
Prednisolone: Another corticosteroid with comparable functional groups.
Dexamethasone: A potent anti-inflammatory steroid with structural similarities.
Uniqueness
The uniqueness of (16beta)-11beta-Hydroxy-2’-methyl-4’H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate) lies in its specific combination of functional groups and its potential for diverse applications. Its oxazole ring and carboxypropionate group distinguish it from other similar compounds, providing unique reactivity and biological activity .
Properties
CAS No. |
81201-81-2 |
|---|---|
Molecular Formula |
C27H33NO8 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
4-[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H33NO8/c1-14-28-27(20(31)13-35-23(34)7-6-22(32)33)21(36-14)11-18-17-5-4-15-10-16(29)8-9-25(15,2)24(17)19(30)12-26(18,27)3/h8-10,17-19,21,24,30H,4-7,11-13H2,1-3H3,(H,32,33)/t17-,18-,19-,21+,24+,25-,26-,27+/m0/s1 |
InChI Key |
MSPBJNWTZPLZFZ-NHFQJGHKSA-N |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)CCC(=O)O |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


